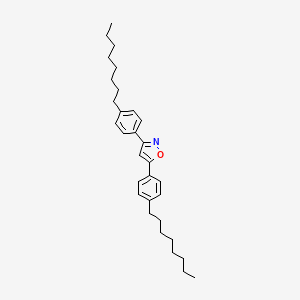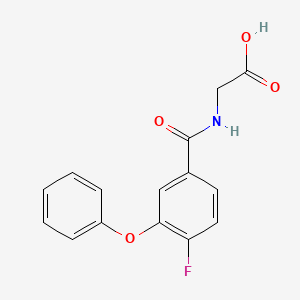
1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring fused with a thione group and a phenylethenyl substituent
Méthodes De Préparation
The synthesis of 1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 1-phenylethylamine with carbon disulfide, followed by cyclization with o-phenylenediamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol.
Reaction Conditions: The reaction conditions often include refluxing the mixture at elevated temperatures (around 80-100°C) for several hours to ensure complete cyclization and formation of the desired product.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding benzimidazole derivatives.
Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, bromine, and nitric acid. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and reaction times.
Major Products: Major products formed from these reactions include sulfoxides, sulfones, reduced benzimidazole derivatives, and substituted phenylethenyl derivatives.
Applications De Recherche Scientifique
1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-phenylethanol, 1-phenylethylamine, and benzimidazole derivatives share structural similarities.
Propriétés
Numéro CAS |
142071-80-5 |
|---|---|
Formule moléculaire |
C15H12N2S |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
3-(1-phenylethenyl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C15H12N2S/c1-11(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-15(17)18/h2-10H,1H2,(H,16,18) |
Clé InChI |
VCXIKRJGFSYSJN-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1)N2C3=CC=CC=C3NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B12542001.png)
![2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester](/img/structure/B12542006.png)
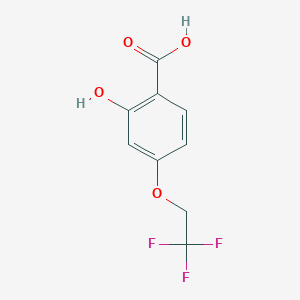
![N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea](/img/structure/B12542011.png)

![N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12542019.png)
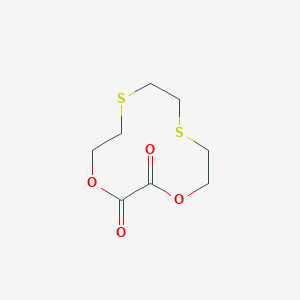
![3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12542028.png)
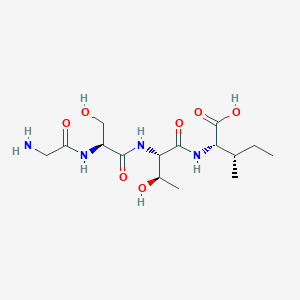

![Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl-](/img/structure/B12542040.png)
